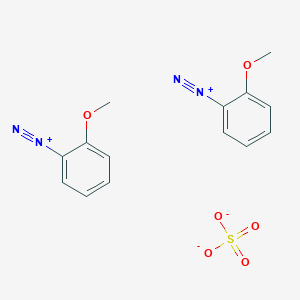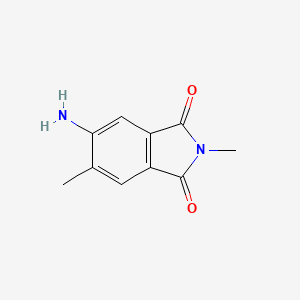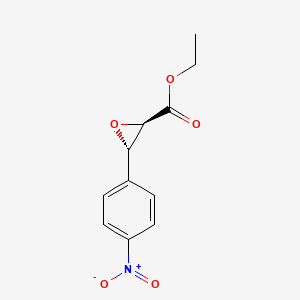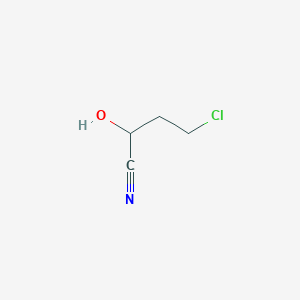
4-Chloro-2-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-hydroxybutanenitrile is an organic compound with the molecular formula C4H6ClNO. It is a versatile building block in organic synthesis, particularly valued for its role in the production of various pharmaceuticals and fine chemicals . The compound features a nitrile group (-CN) and a hydroxyl group (-OH) on a butane backbone, with a chlorine atom attached to the second carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles. For example, the addition of hydrogen cyanide to an aldehyde or ketone yields this compound.
Biocatalytic Process: A cyanide-free biocatalytic process involves the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole to synthesize chiral this compound.
Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of drugs such as L-carnitine and Atorvastatin.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutanenitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-hydroxybutanenitrile: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-hydroxybutanenitrile’s unique combination of functional groups (chlorine, hydroxyl, and nitrile) provides distinct reactivity patterns, making it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Eigenschaften
CAS-Nummer |
55980-87-5 |
|---|---|
Molekularformel |
C4H6ClNO |
Molekulargewicht |
119.55 g/mol |
IUPAC-Name |
4-chloro-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2 |
InChI-Schlüssel |
LFLUXCGENSMZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
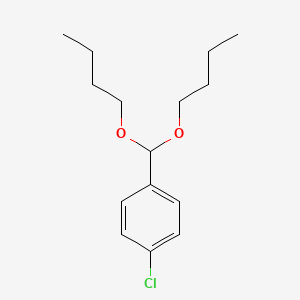



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
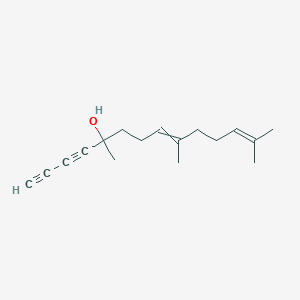
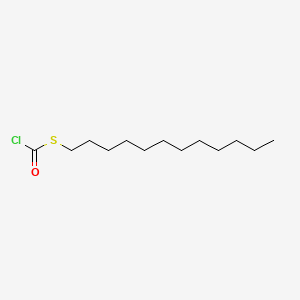
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
